molecular formula C18H23FN2O3 B11087383 (1R)-octahydro-2H-quinolizin-1-ylmethyl [(2-fluorophenyl)carbonyl]carbamate

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2-fluorophenyl)carbonyl]carbamate

Cat. No.: B11087383
M. Wt: 334.4 g/mol
InChI Key: WLOOIPUQUILSAE-KNVGNIICSA-N
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Description

(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2-FLUOROBENZOYL)CARBAMATE is a complex organic compound with the molecular formula C18H23FN2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2-FLUOROBENZOYL)CARBAMATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Octahydro-2H-quinolizine ring: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.

    Introduction of the Fluorobenzoyl Group: This step involves the reaction of the intermediate with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Carbamate Formation: The final step involves the reaction of the intermediate with an isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2-FLUOROBENZOYL)CARBAMATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinolizinone derivatives.

    Reduction: Formation of reduced quinolizine derivatives.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2-FLUOROBENZOYL)CARBAMATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2-FLUOROBENZOYL)CARBAMATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-Octahydro-2H-quinolizin-1-ylmethyl (4-fluorobenzoyl)carbamate: Similar structure but with a different fluorobenzoyl group.

    (1R)-Octahydro-2H-quinolizin-1-ylmethyl (4-methylbenzoyl)carbamate: Similar structure but with a methylbenzoyl group instead of a fluorobenzoyl group.

    (1r)-Octahydro-2h-quinolizin-1-ylmethanethiol: Similar core structure but with a thiol group.

Uniqueness

(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2-FLUOROBENZOYL)CARBAMATE is unique due to the presence of the 2-fluorobenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C18H23FN2O3

Molecular Weight

334.4 g/mol

IUPAC Name

[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(2-fluorobenzoyl)carbamate

InChI

InChI=1S/C18H23FN2O3/c19-15-8-2-1-7-14(15)17(22)20-18(23)24-12-13-6-5-11-21-10-4-3-9-16(13)21/h1-2,7-8,13,16H,3-6,9-12H2,(H,20,22,23)/t13-,16?/m0/s1

InChI Key

WLOOIPUQUILSAE-KNVGNIICSA-N

Isomeric SMILES

C1CCN2CCC[C@H](C2C1)COC(=O)NC(=O)C3=CC=CC=C3F

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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